Benzene, 1-chloro-4-[1-(4-ethoxyphenyl)-1-methylethyl]-
Description
Benzene, 1-chloro-4-[1-(4-ethoxyphenyl)-1-methylethyl]-: is an organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by the presence of a benzene ring substituted with a chlorine atom and a complex side chain consisting of an ethoxyphenyl group and a methylethyl group
Properties
CAS No. |
62153-73-5 |
|---|---|
Molecular Formula |
C17H19ClO |
Molecular Weight |
274.8 g/mol |
IUPAC Name |
1-chloro-4-[2-(4-ethoxyphenyl)propan-2-yl]benzene |
InChI |
InChI=1S/C17H19ClO/c1-4-19-16-11-7-14(8-12-16)17(2,3)13-5-9-15(18)10-6-13/h5-12H,4H2,1-3H3 |
InChI Key |
RRAJWDWXXIASHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-[1-(4-ethoxyphenyl)-1-methylethyl]- typically involves multiple steps. One common approach is the Friedel-Crafts alkylation reaction, where benzene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The ethoxyphenyl group can be introduced through an etherification reaction, where phenol is reacted with an ethyl halide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation and etherification reactions. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The process may also include purification steps such as distillation and recrystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The ethoxyphenyl group can be oxidized to form corresponding phenolic compounds.
Reduction Reactions: The compound can undergo reduction reactions, where the ethoxy group is reduced to an ethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products:
Substitution: Formation of phenol derivatives.
Oxidation: Formation of quinones or phenolic compounds.
Reduction: Formation of ethyl-substituted benzene derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, the compound can be used as a probe to study the interactions of aromatic compounds with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and drug candidates.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-[1-(4-ethoxyphenyl)-1-methylethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting biochemical pathways. The aromatic ring and substituents play a crucial role in determining the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Benzene, 1-chloro-4-ethoxy-: Similar structure but lacks the methylethyl group.
Benzene, 1-chloro-4-(1-methylethenyl)-: Similar structure but contains a methylethenyl group instead of an ethoxyphenyl group.
Benzene, 1-chloro-4-(4-nitrophenoxy)-: Contains a nitrophenoxy group instead of an ethoxyphenyl group.
Uniqueness: The presence of both the ethoxyphenyl and methylethyl groups in Benzene, 1-chloro-4-[1-(4-ethoxyphenyl)-1-methylethyl]- makes it unique compared to other similar compounds. This unique combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
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